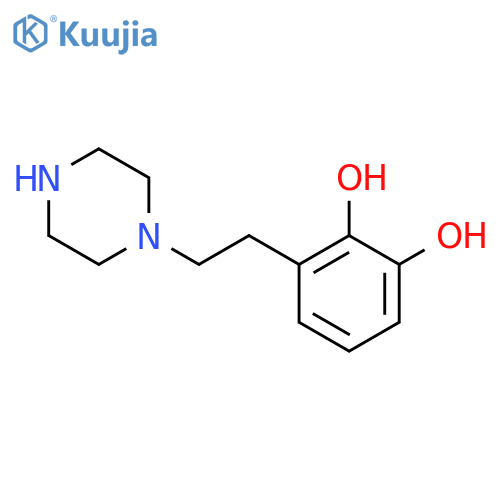Cas no 1895478-74-6 (3-2-(piperazin-1-yl)ethylbenzene-1,2-diol)

1895478-74-6 structure
商品名:3-2-(piperazin-1-yl)ethylbenzene-1,2-diol
3-2-(piperazin-1-yl)ethylbenzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 3-2-(piperazin-1-yl)ethylbenzene-1,2-diol
- 3-[2-(piperazin-1-yl)ethyl]benzene-1,2-diol
- 1895478-74-6
- EN300-1765720
- SCHEMBL2799254
-
- インチ: 1S/C12H18N2O2/c15-11-3-1-2-10(12(11)16)4-7-14-8-5-13-6-9-14/h1-3,13,15-16H,4-9H2
- InChIKey: OVPDCDYOOWGZAC-UHFFFAOYSA-N
- ほほえんだ: OC1C(=CC=CC=1CCN1CCNCC1)O
計算された属性
- せいみつぶんしりょう: 222.136827821g/mol
- どういたいしつりょう: 222.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 55.7Ų
3-2-(piperazin-1-yl)ethylbenzene-1,2-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1765720-0.1g |
3-[2-(piperazin-1-yl)ethyl]benzene-1,2-diol |
1895478-74-6 | 0.1g |
$855.0 | 2023-09-20 | ||
| Enamine | EN300-1765720-5.0g |
3-[2-(piperazin-1-yl)ethyl]benzene-1,2-diol |
1895478-74-6 | 5g |
$2816.0 | 2023-05-26 | ||
| Enamine | EN300-1765720-0.5g |
3-[2-(piperazin-1-yl)ethyl]benzene-1,2-diol |
1895478-74-6 | 0.5g |
$933.0 | 2023-09-20 | ||
| Enamine | EN300-1765720-1.0g |
3-[2-(piperazin-1-yl)ethyl]benzene-1,2-diol |
1895478-74-6 | 1g |
$971.0 | 2023-05-26 | ||
| Enamine | EN300-1765720-1g |
3-[2-(piperazin-1-yl)ethyl]benzene-1,2-diol |
1895478-74-6 | 1g |
$971.0 | 2023-09-20 | ||
| Enamine | EN300-1765720-0.25g |
3-[2-(piperazin-1-yl)ethyl]benzene-1,2-diol |
1895478-74-6 | 0.25g |
$893.0 | 2023-09-20 | ||
| Enamine | EN300-1765720-0.05g |
3-[2-(piperazin-1-yl)ethyl]benzene-1,2-diol |
1895478-74-6 | 0.05g |
$816.0 | 2023-09-20 | ||
| Enamine | EN300-1765720-10.0g |
3-[2-(piperazin-1-yl)ethyl]benzene-1,2-diol |
1895478-74-6 | 10g |
$4176.0 | 2023-05-26 | ||
| Enamine | EN300-1765720-2.5g |
3-[2-(piperazin-1-yl)ethyl]benzene-1,2-diol |
1895478-74-6 | 2.5g |
$1903.0 | 2023-09-20 | ||
| Enamine | EN300-1765720-5g |
3-[2-(piperazin-1-yl)ethyl]benzene-1,2-diol |
1895478-74-6 | 5g |
$2816.0 | 2023-09-20 |
3-2-(piperazin-1-yl)ethylbenzene-1,2-diol 関連文献
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
1895478-74-6 (3-2-(piperazin-1-yl)ethylbenzene-1,2-diol) 関連製品
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
